

Bacteriophage VA5: A Technical Guide to its Classification, Genomics, and Application

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bacteriophage **VA5**, a lytic phage with demonstrated efficacy against the pathogenic bacterium Vibrio alginolyticus. This document covers the classification, taxonomy, genomic and proteomic characteristics, and key experimental protocols associated with **VA5**, offering a comprehensive resource for researchers in phage biology and those exploring its therapeutic potential.

Classification and Taxonomy

Bacteriophage **VA5** is a newly isolated virus that infects and lyses the marine pathogen Vibrio alginolyticus. Morphological analysis via transmission electron microscopy reveals that **VA5** possesses a distinct head and a long, non-contractile tail, a characteristic morphology of the order Caudovirales.[1][2] While a definitive classification into a specific family and genus by the International Committee on Taxonomy of Viruses (ICTV) is pending, its morphology strongly suggests it belongs to the Siphoviridae family. Phylogenetic analysis based on its genomic sequence will further elucidate its precise taxonomic position within the viral kingdom.

Morphological and Biological Characteristics

Bacteriophage **VA5** exhibits typical phage morphology and demonstrates robust biological attributes, making it a candidate for therapeutic applications.

Morphological Features



Electron microscopy reveals the distinct structural components of **VA5**. While precise measurements of capsid diameter and tail length from the original study are not publicly available, the "long tail" description is a key morphological marker.

Biological Parameters

VA5 displays a lytic life cycle, characterized by the infection of a host bacterium, replication of viral particles, and subsequent lysis of the host cell to release progeny phages. Key biological parameters are summarized in the table below.

Parameter	Value	Reference
Host Bacterium	Vibrio alginolyticus	[1][2]
Optimal Multiplicity of Infection (MOI)	1	[1][2]
Latent Period	20 minutes	[1][2]
Burst Size	92.26 PFU/cell	[1][2]
pH Stability Range	2 - 10	[1][2]
Temperature Stability Range	-20°C to 70°C	[1][2]

Table 1: Biological Characteristics of Bacteriophage VA5

Genomic and Proteomic Profile

The genome of bacteriophage **VA5** is a circular, double-stranded DNA molecule.[1][2] A comprehensive understanding of its genetic makeup is crucial for assessing its safety and efficacy as a therapeutic agent.

Genomic Characteristics



Parameter	Value	Reference
Genome Size	35,866 bp	[1][2]
G+C Content	46%	[1][2]
Number of Protein-Coding Genes	91	[3]
Number of Promoter Sequences	91	[3]

Table 2: Genomic Features of Bacteriophage VA5

A critical aspect of phage genomics for therapeutic consideration is the absence of genes associated with virulence, antibiotic resistance, and lysogeny. While a detailed functional annotation of all 91 protein-coding genes of **VA5** is not yet publicly available, its strictly lytic life cycle suggests the absence of genes required for lysogenic integration.

Host Range

Bacteriophage **VA5** has been shown to lyse a range of pathogenic bacteria beyond its primary host, Vibrio alginolyticus. This broad host range enhances its potential as a biocontrol agent in aquaculture and other settings.



Bacterial Species	Lytic Activity
Vibrio parahaemolyticus	Strong
Pseudomonas fluorescens	Strong
Vibrio harveyi	Not specified
Vibrio vulnificus	Not specified
Aeromonas hydrophila	Not specified
Escherichia coli	Not specified
Staphylococcus aureus	Not specified
Pseudomonas aeruginosa	None
Bacillus carboniphilus	None

Table 3: Host Range of Bacteriophage **VA5** (Adapted from[2])

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the isolation and characterization of bacteriophage **VA5**.

Bacteriophage Isolation and Purification (Double-Layer Agar Assay)

This method is fundamental for isolating phages from environmental samples and obtaining pure, clonal phage populations.



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Caption: Workflow for Bacteriophage Isolation and Purification.

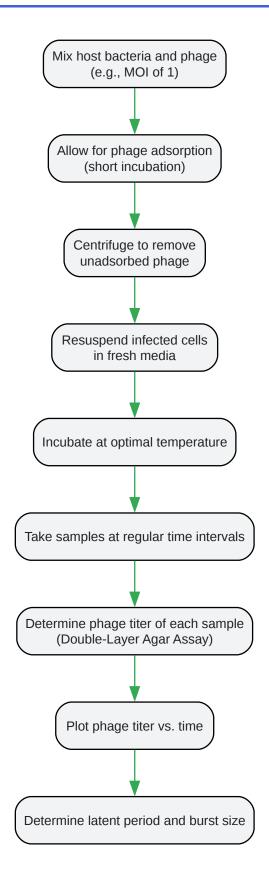
Methodology:

- Sample Preparation: Environmental water samples are centrifuged to pellet large debris. The resulting supernatant is filtered through a 0.22 μm syringe filter to remove bacteria, yielding a bacteria-free phage lysate.
- Enrichment: The phage lysate is mixed with a log-phase culture of Vibrio alginolyticus in an appropriate broth medium and incubated to allow for phage amplification.
- Isolation: The enriched culture is centrifuged, and the supernatant is used in a double-layer agar assay. A mixture of the phage-containing supernatant, host bacteria, and soft agar is poured over a base layer of solid agar. After incubation, clear zones of lysis (plaques) will appear where the phage has infected and killed the bacteria.
- Purification: A single, well-isolated plaque is picked with a sterile pipette tip and eluted into a
 buffer. This eluate is then serially diluted and used in another round of the double-layer agar
 assay to ensure a clonal phage population. This process is repeated until all plaques have a
 uniform morphology. The final purified phage is used to create a high-titer stock.

One-Step Growth Curve

This experiment determines the latent period and burst size of a bacteriophage, providing insights into its infection kinetics.





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Caption: Experimental Workflow for a One-Step Growth Curve.



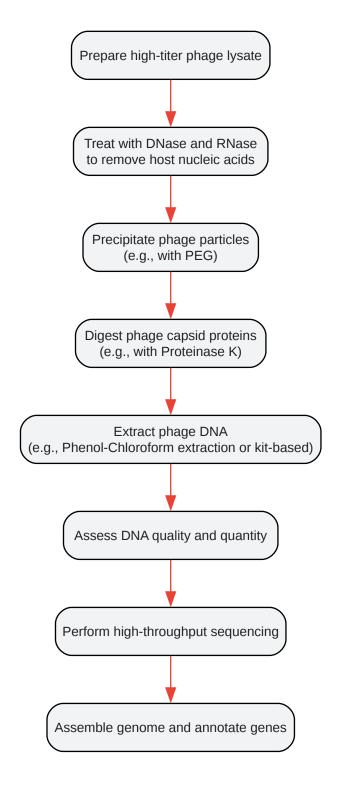
Methodology:

- Infection: A log-phase culture of Vibrio alginolyticus is infected with bacteriophage **VA5** at a specific multiplicity of infection (for **VA5**, the optimal MOI is 1).
- Adsorption: The mixture is incubated for a short period to allow the phages to adsorb to the bacterial cells.
- Removal of Unadsorbed Phage: The culture is centrifuged to pellet the infected bacteria, and the supernatant containing unadsorbed phages is discarded. The pellet is washed to remove any remaining free phages.
- Growth and Lysis: The infected cell pellet is resuspended in fresh, pre-warmed broth and incubated. Samples are taken at regular intervals.
- Titration: The phage titer (in Plaque Forming Units per milliliter, PFU/mL) of each sample is determined using the double-layer agar assay.
- Analysis: The phage titer is plotted against time. The latent period is the time from infection
 until the first rise in phage titer. The burst size is calculated by dividing the final phage titer by
 the initial number of infected bacterial cells.

Phage Genomic DNA Extraction and Sequencing

This protocol outlines the steps for obtaining the genomic sequence of a bacteriophage.





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Caption: Workflow for Phage Genomic DNA Extraction and Sequencing.

Methodology:

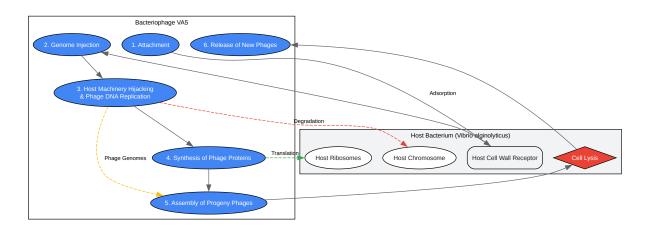


- Lysate Preparation: A high-titer stock of purified bacteriophage VA5 is prepared.
- Removal of Host Nucleic Acids: The lysate is treated with DNase and RNase to degrade any contaminating bacterial DNA and RNA.
- Phage Precipitation: Phage particles are precipitated from the lysate, often using polyethylene glycol (PEG).
- Capsid Digestion: The precipitated phage particles are treated with a protein-degrading enzyme, such as Proteinase K, to break open the protein capsids and release the phage DNA.
- DNA Extraction: The phage genomic DNA is purified from the digested mixture using methods like phenol-chloroform extraction or commercially available viral DNA extraction kits.
- Quality Control: The concentration and purity of the extracted DNA are assessed using spectrophotometry or fluorometry.
- Sequencing and Analysis: The purified genomic DNA is then sequenced using a high-throughput sequencing platform. The resulting sequence reads are assembled to reconstruct the full genome, which is then annotated to identify genes and other genomic features.

Lytic Infection Cycle Signaling Pathway

Bacteriophage **VA5** follows a lytic replication cycle, which involves a series of coordinated steps leading to the production of new phage particles and the destruction of the host cell. The following diagram illustrates a generalized lytic pathway.





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Caption: Generalized Lytic Cycle of Bacteriophage VA5.

Pathway Description:

- Attachment: The bacteriophage VA5 attaches to specific receptors on the cell surface of Vibrio alginolyticus.
- Genome Injection: The phage injects its double-stranded DNA genome into the cytoplasm of the host bacterium.
- Host Machinery Hijacking and Replication: The phage genome takes control of the host cell's machinery. Host DNA is degraded, and the cell's resources are redirected to replicate the phage DNA.



- Synthesis of Phage Proteins: The phage DNA is transcribed and translated by the host's ribosomes to produce phage proteins, including capsid proteins, tail fibers, and lytic enzymes.
- Assembly of Progeny Phages: The newly synthesized phage genomes and proteins selfassemble into new, infectious phage particles.
- Release of New Phages: Lytic enzymes produced by the phage break down the bacterial cell
 wall, causing the cell to lyse and release the newly formed progeny phages, which can then
 infect other bacteria.

Conclusion

Bacteriophage **VA5** represents a promising candidate for the biocontrol of Vibrio alginolyticus in aquaculture and potentially other applications. Its lytic nature, broad host range among pathogenic bacteria, and stability under various environmental conditions make it an attractive alternative to traditional antibiotics. Further research into its detailed genomic and proteomic composition will undoubtedly enhance its potential for therapeutic development and contribute to the growing field of phage therapy.

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